molecular formula C24H28N4O4S B11357324 N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B11357324
M. Wt: 468.6 g/mol
InChI Key: DZJGVISHVLEYLO-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known by its IUPAC name N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide , is a synthetic organic compound. Its molecular formula is C₁₄H₂₀N₂O₃S, and it has a molecular weight of 296.39 g/mol . This compound features an interesting combination of functional groups, including a sulfonamide, an oxadiazole, and a piperidine moiety.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One common approach involves the condensation of 4-(4-methylpiperidin-1-yl)aniline with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid chloride. The reaction proceeds under appropriate conditions to form the target compound .

Industrial Production: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, purification, and scalability are essential considerations.

Chemical Reactions Analysis

Reactivity: N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide undergoes various chemical reactions:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The aromatic rings may undergo oxidation or reduction processes.

    Amide Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide bond is possible.

Common Reagents and Major Products:

    Reagents: Common reagents include acid chlorides, bases, and oxidizing agents.

    Major Products: The primary product is the target compound itself, along with any intermediates formed during the synthesis.

Scientific Research Applications

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide finds applications in various fields:

Mechanism of Action

The precise mechanism of action remains an active area of research. the compound likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is unique, other related compounds include:

Properties

Molecular Formula

C24H28N4O4S

Molecular Weight

468.6 g/mol

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C24H28N4O4S/c1-18-14-16-28(17-15-18)33(30,31)21-12-10-20(11-13-21)25-22(29)8-5-9-23-26-24(27-32-23)19-6-3-2-4-7-19/h2-4,6-7,10-13,18H,5,8-9,14-17H2,1H3,(H,25,29)

InChI Key

DZJGVISHVLEYLO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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